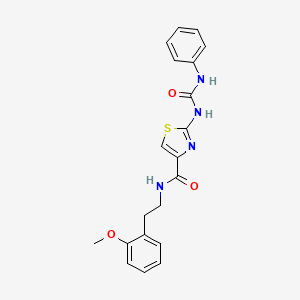
5,6-Difluoropyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5,6-Difluoropyridin-3-amine (DFP-3A) is an organic compound that has been studied extensively in the field of medicinal chemistry. It is a versatile and potentially useful molecule due to its ability to form strong bonds with other molecules, making it an important building block for drug development. DFP-3A has been used as a ligand in a variety of research applications, including drug design, drug delivery, and protein engineering.
Scientific Research Applications
Chemical Synthesis
5,6-Difluoropyridin-3-amine is used in chemical synthesis . It is a key intermediate in the synthesis of various organic compounds. The presence of the strong electron-withdrawing substituent(s) in the aromatic ring makes fluoropyridines interesting for chemical synthesis .
Pharmaceutical Research
Fluoropyridines, including this compound, are of interest in pharmaceutical research. About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . The introduction of fluorine atoms into lead structures is a common modification in the search for new pharmaceutical products with improved physical, biological, and environmental properties .
Agricultural Research
In the search for new agricultural products with improved properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures. Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .
Radiobiology
Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented . This presents a special interest as potential imaging agents for various biological applications .
Material Science
The unique physical and chemical properties of fluoropyridines, including this compound, make them interesting for material science research. Their reduced basicity and unusual reactivity compared to their chlorinated and brominated analogues can be leveraged in the development of new materials .
Analytical Chemistry
this compound can be used as a reference standard in analytical chemistry. Its known properties can be used to calibrate instruments and validate methods .
properties
IUPAC Name |
5,6-difluoropyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2/c6-4-1-3(8)2-9-5(4)7/h1-2H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQBHTZYZVFHTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1214344-65-6 |
Source


|
| Record name | 5,6-difluoropyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-ethyl-7-(2-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2827899.png)


![5-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2827903.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2827907.png)

![2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2827911.png)
![5-{[(4-chlorophenyl)acetyl]amino}-3-methoxy-N-phenyl-1-benzofuran-2-carboxamide](/img/structure/B2827912.png)
![2-(1-azepanyl)-N-[4-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B2827913.png)

![(2E)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]prop-2-enamide](/img/structure/B2827916.png)

